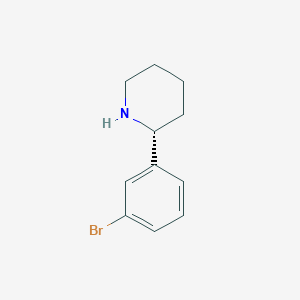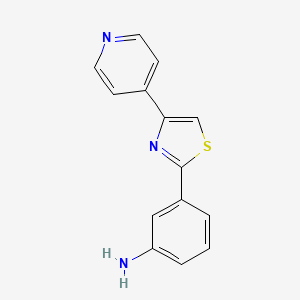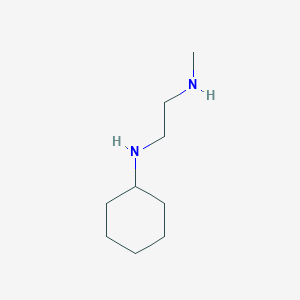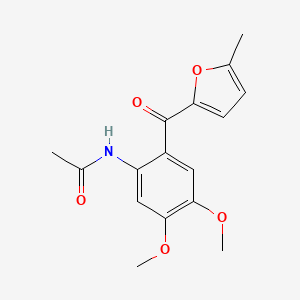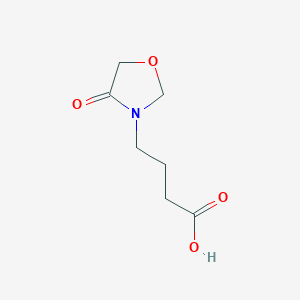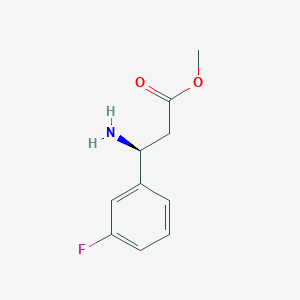
(Z)-ethyl 2-cyano-3-(pyridin-3-yl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-ethyl 2-cyano-3-(pyridin-3-yl)acrylate is an organic compound with the molecular formula C11H10N2O2. It is a white to yellow solid that is primarily used in research and development settings. This compound is known for its unique structure, which includes a cyano group and a pyridyl group attached to an acrylate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
(Z)-ethyl 2-cyano-3-(pyridin-3-yl)acrylate can be synthesized through various methods. One common method involves the condensation of ethyl cyanoacetate with 3-pyridinecarboxaldehyde in the presence of a base such as sodium ethoxide. The reaction typically occurs in an ethanol solvent under reflux conditions for several hours. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(Z)-ethyl 2-cyano-3-(pyridin-3-yl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted acrylates or pyridyl derivatives.
Scientific Research Applications
(Z)-ethyl 2-cyano-3-(pyridin-3-yl)acrylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Z)-ethyl 2-cyano-3-(pyridin-3-yl)acrylate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the pyridyl group can engage in coordination with metal ions. These interactions can lead to the formation of complex structures with specific biological or chemical activities.
Comparison with Similar Compounds
(Z)-ethyl 2-cyano-3-(pyridin-3-yl)acrylate can be compared with similar compounds such as:
Ethyl 2-Cyano-3,3-diphenylacrylate: Similar in structure but with phenyl groups instead of a pyridyl group.
Ethyl 2-Cyano-3,3-bis(methylthio)acrylate: Contains methylthio groups instead of a pyridyl group.
Ethyl 2-Cyano-3-(2-pyridyl)acrylate: Similar but with the pyridyl group in a different position.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H10N2O2 |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
ethyl (Z)-2-cyano-3-pyridin-3-ylprop-2-enoate |
InChI |
InChI=1S/C11H10N2O2/c1-2-15-11(14)10(7-12)6-9-4-3-5-13-8-9/h3-6,8H,2H2,1H3/b10-6- |
InChI Key |
BMMBXBIFKMYOLF-POHAHGRESA-N |
SMILES |
CCOC(=O)C(=CC1=CN=CC=C1)C#N |
Isomeric SMILES |
CCOC(=O)/C(=C\C1=CN=CC=C1)/C#N |
Canonical SMILES |
CCOC(=O)C(=CC1=CN=CC=C1)C#N |
solubility |
30.3 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


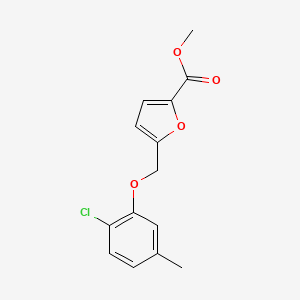

![5-[(2-Chloro-6-methylphenoxy)methyl]-2-furoic acid](/img/structure/B1638663.png)


